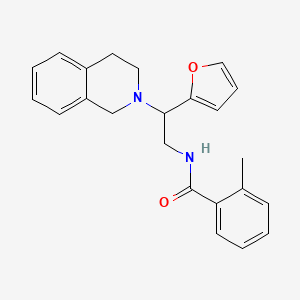

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2/c1-17-7-2-5-10-20(17)23(26)24-15-21(22-11-6-14-27-22)25-13-12-18-8-3-4-9-19(18)16-25/h2-11,14,21H,12-13,15-16H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRFOOCRWZRTSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with commercially available 2-methylbenzoic acid, 3,4-dihydroisoquinoline, and furan-2-carbaldehyde.

Step 1: The 2-methylbenzoic acid is converted to its corresponding acid chloride using thionyl chloride under reflux conditions.

Step 2: The acid chloride is then reacted with 3,4-dihydroisoquinoline in the presence of a base such as triethylamine to form the intermediate amide.

Step 3: The intermediate amide is subjected to a reductive amination reaction with furan-2-carbaldehyde using a reducing agent like sodium triacetoxyborohydride to yield the final product.

Industrial Production Methods

Industrial production of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methylbenzamide would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

Reduction: The isoquinoline moiety can be reduced to tetrahydroisoquinoline under hydrogenation conditions.

Substitution: The benzamide group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Nitro or halogenated benzamide derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with structural similarities to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methylbenzamide exhibit significant anticancer properties. For instance, derivatives of isoquinoline have been evaluated for their effectiveness against various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis has been documented in several studies.

Case Study: Isoquinoline Derivatives

A study published in 2019 evaluated the anticancer potential of isoquinoline derivatives against human colorectal carcinoma (HCT116) cells. The results showed that certain derivatives had IC50 values lower than the standard drug 5-fluorouracil, indicating a promising therapeutic index for further development .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| 5-FU | 9.99 | HCT116 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Research has shown that similar benzamide derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Case Study: Antimicrobial Evaluation

A recent study assessed the antimicrobial activity of various synthesized compounds, including those related to the target compound. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods, revealing significant effectiveness against multiple pathogens .

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| N1 | 1.27 | Gram-positive bacteria |

| N8 | 1.43 | E. coli |

| N22 | 2.60 | Klebsiella pneumoniae |

Neuroprotective Effects

Emerging research suggests that compounds with a dihydroisoquinoline structure may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis and Structural Modifications

The synthesis of this compound involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Researchers are focusing on optimizing these synthetic pathways to develop more potent analogs.

Synthetic Route Overview

The synthetic pathway typically involves:

- Formation of the isoquinoline core.

- Coupling with furan derivatives.

- Final amide bond formation with methylbenzamide.

Mechanism of Action

The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methylbenzamide is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation. The compound may modulate the activity of these targets, leading to changes in neurotransmitter levels and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}-3,4-dimethylbenzamide

- Structural Differences: Replaces the furan-2-yl group with a 4-(dimethylamino)phenyl substituent and uses 3,4-dimethylbenzamide instead of 2-methylbenzamide.

- The 3,4-dimethylbenzamide may increase steric hindrance compared to the 2-methyl isomer, altering binding kinetics .

- Synthesis: Likely synthesized via nucleophilic substitution of a chloroethyl intermediate with dihydroisoquinoline, similar to methods in .

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(7-(3,4-dimethoxyphenyl)-2-(furan-2-yl)-1,3-benzoxazol-5-yl)propanamide (Xg)

- Structural Differences : Incorporates a benzoxazole ring and a 3,4-dimethoxyphenyl group, linked via a propanamide chain.

- The furan-2-yl group is retained, suggesting shared targeting motifs with the parent compound .

N-(2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl) Benzamide

- Structural Differences : Replaces the furan-ethyl chain with a quinazolin-4-yloxyethyl linker.

- Functional Impact: The quinazoline core is a known antiviral scaffold. This compound exhibited anti-influenza activity (IC50 <10 µM), attributed to the dihydroisoquinoline-quinazoline synergy. The absence of furan may reduce metabolic oxidation compared to the target compound .

- SAR Insight : Electron-withdrawing groups on quinazoline enhance antiviral potency, suggesting that the target compound’s furan could serve a similar role .

Benzothiazole-Isoquinoline Derivatives (4a-4p)

- Structural Differences: Feature a benzothiazole ring connected to dihydroisoquinoline via an acetamide bridge.

- Physical Properties : High melting points (240.6–260.1°C) and HPLC purity (90.8–94.8%) indicate crystalline stability. The target compound’s furan may lower its melting point due to reduced symmetry .

- Biological Activity: Benzothiazole derivatives are associated with antimicrobial and anticancer activities.

TKDC (N-(4-Chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)methanesulfonamide)

- Structural Differences : Uses a sulfonamide group and a ketone-containing ethyl chain instead of the furan-ethyl-benzamide structure.

- Functional Impact : The sulfonamide group increases acidity (pKa ~10), enabling ionizable interactions with targets like K2P channels. The target compound’s amide group may offer more directional hydrogen bonding .

Key Comparative Data Table

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methylbenzamide (CAS Number 898416-63-2) is a compound of considerable interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 360.4 g/mol. Its structure features a furan ring and a dihydroisoquinoline moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O2 |

| Molecular Weight | 360.4 g/mol |

| CAS Number | 898416-63-2 |

| SMILES | Cc1ccc(C(=O)NCC(c2ccco2)N2CCc3ccccc3C2)cc1 |

Anticancer Potential

Research has indicated that derivatives of benzamide, including the compound , exhibit significant anticancer properties. A study highlighted that certain benzamide derivatives could inhibit specific kinases involved in cancer cell proliferation. For instance, compounds similar in structure to this compound have shown moderate to high potency against RET kinase in cancer therapy, suggesting that this compound may also possess similar inhibitory effects on cancer cell lines .

Neuroprotective Effects

The dihydroisoquinoline structure is associated with neuroprotective effects. Compounds containing this moiety have been studied for their ability to protect neurons from oxidative stress and apoptosis. The mechanism involves modulation of neurotransmitter systems and reduction of neuroinflammation, which are critical in neurodegenerative diseases .

- Inhibition of Kinases : The compound may inhibit various kinases involved in signaling pathways that regulate cell growth and survival.

- Antioxidant Activity : The furan ring contributes to the antioxidant properties, potentially scavenging free radicals and reducing oxidative stress.

- Modulation of Neurotransmitter Levels : By influencing neurotransmitter dynamics, the compound may enhance synaptic plasticity and neuronal health.

Study 1: RET Kinase Inhibition

A series of benzamide derivatives were synthesized and evaluated for their RET kinase inhibition capabilities. The study demonstrated that modifications on the benzamide structure significantly impacted potency. The results indicated that compounds structurally related to this compound could serve as promising candidates for cancer treatment .

Study 2: Neuroprotection in Animal Models

In vivo studies using animal models demonstrated that compounds with similar structures exhibited neuroprotective effects against induced neurodegeneration. Behavioral assessments showed improved outcomes in treated groups compared to controls, indicating potential therapeutic applications for neurodegenerative diseases like Alzheimer's .

Q & A

Basic: What synthetic strategies are effective for preparing N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methylbenzamide?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Amide bond formation : React 2-methylbenzoyl chloride with a dihydroisoquinoline-furan ethylamine intermediate under basic conditions (e.g., triethylamine in DMF) .

- Optimizing yields : Use reflux conditions (80°C, 1.5–2 hours) and recrystallization (ethanol or acetonitrile) to improve purity (e.g., 22–37% yields in analogous syntheses) .

- Challenges : Steric hindrance from the furan and dihydroisoquinoline groups may require extended reaction times or polar aprotic solvents (e.g., DMF) to enhance solubility .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- 1H/13C NMR : Assign peaks for the furan (δ 6.2–7.4 ppm), dihydroisoquinoline (δ 2.8–4.2 ppm), and benzamide (δ 7.3–8.1 ppm) moieties .

- LC/MS : Verify molecular weight (e.g., [M+H]+ ion) and purity (>90% via HPLC with C18 columns) .

- X-ray crystallography : Resolve stereochemistry if chiral centers are present (e.g., analogous compounds in ).

Advanced: What methodologies are suitable for evaluating its biological activity in cancer research?

Methodological Answer:

- Sigma-2 receptor targeting : Use competitive binding assays (e.g., [³H]-DTG displacement) to assess affinity. Fluorinated analogs (e.g., [18F]3c) show promise for PET imaging in tumor models .

- Cytotoxicity assays : Screen against EMT-6 allografts or HEK cells (IC50 determination via MTT assays). Note: Structural analogs exhibit EC50 values ranging from 35–68 µM .

- Biodistribution studies : Radiolabel with ¹⁸F for in vivo tracking (tumor uptake ~2.5–3.7% ID/g in mice) .

Advanced: How can computational modeling guide SAR studies for this compound?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., sigma-2 receptors or viral proteases). Focus on the benzamide and dihydroisoquinoline motifs .

- QSAR analysis : Correlate substituent effects (e.g., halogenation on benzothiazole analogs) with bioactivity. Chlorine/bromine at the 5-position enhances cytotoxicity (e.g., 4b: 81.48% yield, 248°C mp) .

- ADMET prediction : Predict logP (e.g., ~3.5 for analogs) and blood-brain barrier permeability using SwissADME .

Advanced: How to address contradictory data in solubility and bioactivity across studies?

Methodological Answer:

- Solubility conflicts : Test in varied buffers (e.g., PBS vs. 10% DMSO) and note aggregation tendencies. Analogous compounds show reduced activity in aqueous media (e.g., 55.3% inhibition in PBS vs. 100% in DMSO) .

- Bioactivity variability : Standardize assay conditions (cell line, incubation time). For example, MERS-CoV inhibitors require strict viral titer controls .

- Statistical validation : Apply ANOVA to replicate experiments (n ≥ 3) and report SEM .

Advanced: What strategies improve its pharmacokinetic profile for CNS applications?

Methodological Answer:

- Structural modifications : Introduce fluorine or methoxy groups to enhance BBB penetration (e.g., [18F]3f with 5-iodo substitution improves tumor retention) .

- Prodrug design : Mask polar groups (e.g., esterify the benzamide) for increased bioavailability .

- In situ perfusion models : Use rat intestinal or brain perfusion assays to measure permeability (Peff > 1 × 10⁻⁴ cm/s indicates good absorption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.